N-(2-chloro-4-fluorophenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide
Description
This compound features a 2-oxo-1,2-dihydropyridin-1-yl core substituted at position 5 with a morpholine-4-sulfonyl group. The acetamide side chain is linked to a 2-chloro-4-fluorophenyl ring, contributing to its unique electronic and steric properties. The morpholine sulfonyl group enhances solubility and metabolic stability, while the chloro-fluoro substitution on the phenyl ring may improve target binding via halogen interactions .
Properties
IUPAC Name |
N-(2-chloro-4-fluorophenyl)-2-(5-morpholin-4-ylsulfonyl-2-oxopyridin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClFN3O5S/c18-14-9-12(19)1-3-15(14)20-16(23)11-21-10-13(2-4-17(21)24)28(25,26)22-5-7-27-8-6-22/h1-4,9-10H,5-8,11H2,(H,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGVUKCOKDWGFKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CN(C(=O)C=C2)CC(=O)NC3=C(C=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClFN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-4-fluorophenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide typically involves multi-step organic reactions. The process may start with the preparation of the intermediate compounds, followed by their coupling under specific reaction conditions. Common reagents used in the synthesis include chlorinating agents, fluorinating agents, and sulfonylating agents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-chloro-4-fluorophenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced products.
Substitution: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized acetamide derivatives, while substitution reactions may produce compounds with different functional groups replacing the chloro or fluoro groups.
Scientific Research Applications
Structural Features
The compound contains:
- A chloro-fluorophenyl group
- A morpholinylsulfonyl group
- An oxopyridinyl group
These structural components contribute to its chemical reactivity and biological activity.
Medicinal Chemistry
N-(2-chloro-4-fluorophenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide has been explored for its potential therapeutic properties. The following applications have been identified:
-
Anticancer Activity :
- The compound has shown significant antiproliferative effects against various cancer cell lines, including human cervical (HeLa), liver (HepG2), and lung (A549) cancer cells. In vitro studies reported IC50 values of less than 10 μM, indicating strong potential as an anticancer agent .
-
Enzyme Inhibition :
- It has been evaluated for its ability to inhibit enzymes such as acetylcholinesterase and urease. The inhibition of urease is particularly relevant for treating urinary tract infections, showcasing the compound's potential in antimicrobial applications .
-
Biological Activity :
- Beyond anticancer and enzyme inhibition, the compound has been investigated for other biological activities, including antimicrobial properties and interactions with various biomolecules .
Synthesis and Chemical Reactions
The synthesis of this compound typically involves multi-step organic reactions, including:
- Oxidation : Leading to oxidized derivatives.
- Reduction : Producing reduced products.
- Substitution Reactions : Allowing replacement of chloro or fluoro groups with other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride .
Case Study 1: Anticancer Evaluation
In a study evaluating the anticancer properties of this compound, researchers conducted assays on multiple cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity with an IC50 value under 10 μM for certain derivatives, suggesting its potential as a lead compound in drug development .
Case Study 2: Enzyme Inhibition Research
Another study focused on the enzyme inhibition capabilities of the compound. It was found to effectively inhibit urease, which is crucial for managing urinary tract infections. This property highlights its relevance in pharmaceutical applications targeting specific enzyme pathways .
Mechanism of Action
The mechanism of action of N-(2-chloro-4-fluorophenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Pyridazinone-Based Acetamides (FPR Agonists)
highlights pyridazin-3(2H)-one derivatives as FPR receptor agonists. Key analogs include:
- N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide : Mixed FPR1/FPR2 ligand.
- N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide : Potent FPR2 agonist.
Comparison :
The target compound’s morpholine sulfonyl group may confer higher solubility compared to methoxybenzyl substituents. However, FPR2 agonism is unconfirmed for the target compound.
Morpholine Sulfonyl-Containing Analogs
and describe structurally similar compounds:
N-(5-fluoro-2-methylphenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide ().
N-(2-Methoxy-5-methylphenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide ().
Comparison :
The chloro-fluoro substitution in the target compound may enhance receptor binding via halogen bonds but reduce solubility compared to methyl/methoxy analogs .
Morpholinone Acetamide Derivatives
details 2-(2-oxo-morpholin-3-yl)-acetamide derivatives, such as:
- 2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide .
Comparison :
The sulfonyl group in the target compound likely improves chemical stability and hydrogen-bonding capacity compared to acetyl-substituted morpholinones .
N-Aryl Acetamides with Halogenated Phenyl Groups
analyzes N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide, which shares a chloro-fluorophenyl acetamide moiety but lacks the dihydropyridinone core.
Comparison :
The dihydropyridinone core in the target compound may offer improved metabolic resistance compared to naphthalene-based analogs .
Biological Activity
N-(2-chloro-4-fluorophenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide, with the CAS number 1251620-46-8, is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and enzyme inhibition effects, supported by relevant research findings and data.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 429.9 g/mol. Its structure features a chloro-fluorophenyl group, a morpholinylsulfonyl group, and an oxopyridinyl group, which contribute to its unique biological properties.
| Property | Value |
|---|---|
| CAS Number | 1251620-46-8 |
| Molecular Formula | C17H17ClFN3O5S |
| Molecular Weight | 429.9 g/mol |
Antimicrobial Activity
Recent studies have investigated the antimicrobial efficacy of this compound against various pathogens. One study highlighted its synergistic effects when combined with established antibiotics like Ciprofloxacin and Ketoconazole, demonstrating a significant reduction in Minimum Inhibitory Concentration (MIC) values against multiple bacterial strains.
Key Findings:
- MIC Values : The compound exhibited MIC values ranging from 0.22 to 0.25 μg/mL against tested pathogens.
- Biofilm Inhibition : It effectively inhibited biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, indicating potential use in treating biofilm-related infections .
Anticancer Activity
The anticancer potential of this compound has also been explored. Research indicates that it shows promising antiproliferative activity against various cancer cell lines.
Case Study:
In vitro studies demonstrated that the compound exhibited significant cytotoxicity against human cervical (HeLa), liver (HepG2), and lung (A549) cancer cell lines. The IC50 values were reported to be less than 10 μM for certain derivatives, suggesting strong potential for further development as an anticancer agent .
Enzyme Inhibition
This compound has been evaluated for its enzyme inhibitory properties. It was found to inhibit acetylcholinesterase (AChE) and urease effectively.
Research Insights:
The compound's sulfonamide moiety is linked to various pharmacological actions including antibacterial and enzyme inhibition. In particular, it demonstrated strong inhibitory activity against urease, which is crucial for the treatment of urinary tract infections .
The mechanism by which N-(2-chloro-4-fluorophenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-y]acetamide exerts its biological effects involves interactions with specific molecular targets such as enzymes and receptors. The binding affinity and interaction dynamics with these targets are essential for understanding its pharmacological profile.
Q & A
Q. How can the synthesis of this compound be optimized to improve yield and purity?
Methodological Answer:
- Reaction Conditions: Optimize temperature (20–25°C), pH (neutral to slightly basic), and reaction time (12–24 hours) to minimize side reactions. Use Na₂CO₃ as a base to neutralize acidic byproducts, as demonstrated in analogous acetamide syntheses .
- Purification: Employ silica gel chromatography with gradients of methanol (0–8%) in CH₂Cl₂, followed by recrystallization from ethyl acetate to isolate the compound in high purity (>95%) .
- Monitoring: Track reaction progress using HPLC (C18 column, acetonitrile/water mobile phase) and confirm structural integrity via ¹H/¹³C NMR (e.g., δ 7.69 ppm for aromatic protons, δ 169.8 ppm for carbonyl groups) .
Q. Which analytical techniques are essential for characterizing this compound?
Methodological Answer:
- Structural Confirmation: Use ¹H/¹³C NMR to identify key functional groups (e.g., sulfonyl, morpholine, and acetamide moieties) and X-ray crystallography to resolve stereochemistry and hydrogen-bonding patterns (e.g., R₂²(10) dimer formation) .
- Purity Assessment: High-resolution mass spectrometry (HRMS) and HPLC with UV detection (λ = 254 nm) to verify >95% purity .
- Stability Testing: Conduct accelerated degradation studies under varying pH (1–13) and temperature (4–40°C) to assess hydrolytic and thermal stability .
Advanced Research Questions
Q. How can contradictions in reported biological activities be resolved?
Methodological Answer:
- Assay Validation: Use orthogonal assays (e.g., enzymatic inhibition, cell viability, and target-binding studies) to confirm activity. For example, test antimicrobial activity via broth microdilution (MIC values) and compare with structural analogs (e.g., pyrimidoindole derivatives) to identify SAR trends .
- Control for Polymorphism: Characterize crystalline vs. amorphous forms via differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD), as polymorphism can alter solubility and bioactivity .
- Replicate Conditions: Ensure consistent cell lines, incubation times, and solvent controls (e.g., DMSO ≤0.1% v/v) across studies to reduce variability .
Q. What strategies are effective for studying polymorphism and its impact on bioavailability?
Methodological Answer:
- Crystallization Screening: Use solvent-drop grinding or slow evaporation in mixed solvents (e.g., CH₂Cl₂/hexane) to isolate polymorphs. Analyze crystal packing via single-crystal XRD to identify H-bonding and π-π interactions influencing solubility .
- Dissolution Testing: Compare dissolution rates of polymorphs in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) using USP Apparatus II (50 rpm, 37°C) .
- In Silico Modeling: Predict solubility and permeability via COSMO-RS or molecular dynamics simulations, correlating with experimental data .
Q. How to design in vivo studies to evaluate pharmacokinetics and efficacy?
Methodological Answer:
- Formulation: Prepare stable suspensions using 0.5% methylcellulose or lipid-based carriers if solubility is low (<1 mg/mL in PBS) .
- Dosing Regimens: Administer intravenously (IV) and orally (PO) in rodent models to calculate bioavailability (e.g., AUC₀–24h, Cmax). Monitor plasma levels via LC-MS/MS .
- Efficacy Endpoints: Assess tumor growth inhibition (e.g., xenograft models) or microbial load reduction, correlating with plasma exposure (AUC/MIC ratios) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
